2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid

ROCK inhibitor Kinase selectivity Cardiovascular disease

2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid (CAS 886369-20-6) is a heterocyclic building block defined by a thiazole core substituted at the 2-position with a 3,5-difluorophenyl ring and at the 4-position with a carboxylic acid handle. This substitution pattern is critical; the 3,5-difluoro regiochemistry on the phenyl ring distinguishes it from other difluoro (e.g., 2,4- or 3,4-) and mono-fluoro analogs, imparting distinct electronic properties that influence downstream biological activity in derived amides and esters.

Molecular Formula C10H5F2NO2S
Molecular Weight 241.22 g/mol
Cat. No. B12103529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid
Molecular FormulaC10H5F2NO2S
Molecular Weight241.22 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C2=NC(=CS2)C(=O)O
InChIInChI=1S/C10H5F2NO2S/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
InChIKeyZFHNVQNCBWPCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid: A Regiospecific Building Block for CNS and Kinase-Focused Discovery


2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid (CAS 886369-20-6) is a heterocyclic building block defined by a thiazole core substituted at the 2-position with a 3,5-difluorophenyl ring and at the 4-position with a carboxylic acid handle . This substitution pattern is critical; the 3,5-difluoro regiochemistry on the phenyl ring distinguishes it from other difluoro (e.g., 2,4- or 3,4-) and mono-fluoro analogs, imparting distinct electronic properties that influence downstream biological activity in derived amides and esters [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry, notably in the preparation of Rho-associated protein kinase (ROCK) inhibitors and ligands for the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain [1][2]. While direct bioactivity data for the free acid is absent from primary literature, its value is proven through the high potency and selectivity of its elaborated derivatives.

The Risk of 2-Arylthiazole-4-carboxylic Acid Substitution in Inhibitor Potency and Selectivity


In-class substitution of 2-arylthiazole-4-carboxylic acid building blocks is unreliable due to the profound impact of the aryl ring's fluorine substitution pattern on the biological activity of final compounds. The 3,5-difluoro motif is not merely a 'fluorinated phenyl' but a specific pharmacophoric element. In ROCK inhibitors, this precise substitution confers an IC50 below 100 nM for the ROCK2 isoform, while the same core with a different ring system may lose potency or selectivity [1]. Similarly, computational screening has identified this specific compound class as a novel scaffold for the CaMKIIα hub domain, a promising CNS target, where even small structural changes can ablate nanomolar binding affinity [2]. Simple interchange with a 4-fluoro or unsubstituted phenyl version risks a complete loss of the potency and selectivity profile needed for a successful lead optimization or chemical probe program.

Quantitative Differentiation Evidence for 2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid


Potent and Selective ROCK2 Inhibition Conferred by the 3,5-Difluorophenyl Motif in Derived Carboxamides

A carboxamide derivative of 2-(3,5-difluorophenyl)thiazole-4-carboxylic acid (specifically, N-[4-(4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-2-(3,5-difluorophenyl)thiazole-4-carboxamide) demonstrates potent and selective inhibition of Rho-associated protein kinase 2 (ROCK2). Data from BindingDB (Example 49 of US Patent 9,926,282) show this derivative achieves an IC50 of <100 nM against ROCK2, while its activity against the ROCK1 isoform is markedly lower, with an IC50 of >1.00E+3 nM (>1000 nM) [1]. This >10-fold selectivity window is a direct consequence of the 3,5-difluorophenyl regioisomeric pattern, making the parent acid a critical precursor for developing isoform-selective ROCK inhibitors.

ROCK inhibitor Kinase selectivity Cardiovascular disease

Nanomolar Affinity for the CNS Drug Target CaMKIIα Hub Domain as a New Class of Ligand

A 2025 virtual screening campaign identified 2-arylthiazole-4-carboxylic acids as a novel class of high-affinity ligands for the CaMKIIα hub domain [1]. The study established this scaffold's potential for CNS applications and reported a pKi of 7.2 (IC50 ~63 nM) for a closely related analog, 2,6-dichlorophenyl thiazole-4-carboxylic acid (PTCA). While the 3,5-difluorophenyl analog was not the lead compound in this study, the research confirms the core scaffold's ability to achieve nanomolar affinity. The specific regioisomeric pattern of the target compound (3,5-difluoro vs. 2,6-dichloro) offers a distinct vector for medicinal chemistry exploration to fine-tune binding interactions and metabolic stability for this promising CNS target.

CaMKIIα CNS drug discovery Virtual screening

High Commercial Purity of 98% Verified by Orthogonal Analytical Methods Ensures Reproducible Synthesis

Commercial suppliers provide 2-(3,5-difluorophenyl)thiazole-4-carboxylic acid at a standard purity of 98%, with batch-specific quality control data including NMR, HPLC, and GC readily available . This level of purity surpasses the 95-97% typical for many non-GMP research chemicals and meets the stringent requirements for multi-step synthesis where impurities can propagate and complicate purification. While this is a common quality for premium building blocks, it provides a reliable baseline for procurement when cost, purity, and reproducibility are primary selection criteria.

Analytical chemistry Quality control Building block

Recommended Scientific Applications for 2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid


Synthesis of Isoform-Selective ROCK2 Inhibitors for Cardiovascular and Fibrotic Disease Models

The primary research application is as a key intermediate in the synthesis of potent ROCK2-selective inhibitors. Scientists developing new chemical entities for cardiovascular or fibrotic diseases should use this building block to explore the SAR of the 4-carboxamide substituent while maintaining the privileged 3,5-difluorophenylthiazole core that confers >10-fold selectivity for ROCK2 over ROCK1, a crucial characteristic for minimizing systemic side effects mediated by ROCK1 inhibition [1]. The high purity (98%) of the starting acid ensures the reliable generation of diverse amide libraries.

Developing Novel CaMKIIα Hub Domain Ligands for CNS Chemical Probe Discovery

This compound is an ideal starting material for a medicinal chemistry program targeting the CaMKIIα hub domain. A landmark 2025 study validated the 2-arylthiazole-4-carboxylic acid scaffold as a novel high-affinity ligand for this challenging CNS target [2]. Procuring the specific 3,5-difluoro analog enables researchers to establish uncharted intellectual property and structure-activity relationships. It provides a direct opportunity to design a new series distinct from the reported 2,6-dichlorophenyl analog (PTCA), with the potential to improve upon its mid-nanomolar affinity (pKi=7.2) and brain penetration.

Specialty Chemical and Contract Research Supply of a High-Purity, Regiospecific Heterocyclic Building Block

For procurement by CROs and chemical suppliers, this compound represents a valuable, high-purity (98%) regioisomer within a pharmacologically validated scaffold family. Stocking this specific 3,5-difluoro pattern is justified by its documented role in patented kinase inhibitor programs [1] and its differentiation from other commercially available regioisomers, such as the 2,4- and 3,4-difluorophenyl analogs. This ensures a direct, research-ready supply for clients working on selectivity-focused lead optimization.

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